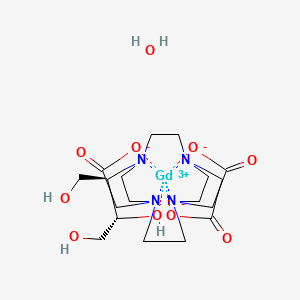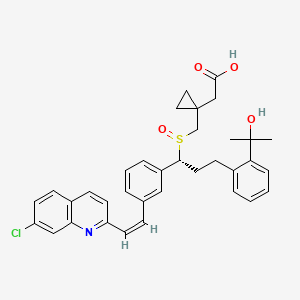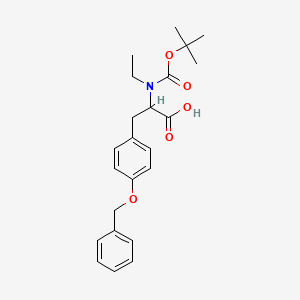
Trimethyl-d6-amine HCl (dimethyl-d6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-d6-amine HCl (dimethyl-d6) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a stable isotope label. The chemical formula for Trimethyl-d6-amine HCl (dimethyl-d6) is (CD3)2NH·HCl, and it is commonly used in various analytical and synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Trimethyl-d6-amine HCl (dimethyl-d6) typically involves the reaction of deuterated dimethylamine with hydrochloric acid. The general synthetic route can be summarized as follows:
Deuteration of Dimethylamine: Dimethylamine is reacted with deuterium gas to replace the hydrogen atoms with deuterium, forming deuterated dimethylamine.
Formation of Hydrochloride Salt: The deuterated dimethylamine is then reacted with hydrochloric acid to form Trimethyl-d6-amine HCl (dimethyl-d6).
Industrial Production Methods
Industrial production of Trimethyl-d6-amine HCl (dimethyl-d6) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-d6-amine HCl (dimethyl-d6) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the deuterated amine group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines .
Applications De Recherche Scientifique
Trimethyl-d6-amine HCl (dimethyl-d6) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope label in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals
Mécanisme D'action
The mechanism of action of Trimethyl-d6-amine HCl (dimethyl-d6) primarily involves its role as a stable isotope label. By replacing hydrogen atoms with deuterium, the compound allows researchers to track and study molecular interactions and transformations with high precision. The deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tool for various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine HCl: The non-deuterated version of Trimethyl-d6-amine HCl (dimethyl-d6), commonly used in similar applications but without the benefits of stable isotope labeling.
Trimethylamine HCl: Another related compound, differing in the number of methyl groups attached to the nitrogen atom.
Uniqueness
Trimethyl-d6-amine HCl (dimethyl-d6) is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium allows for more precise tracking and analysis in NMR spectroscopy and other techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C3H10ClN |
|---|---|
Poids moléculaire |
101.61 g/mol |
Nom IUPAC |
1,1,1-trideuterio-N-methyl-N-(trideuteriomethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3; |
Clé InChI |
SZYJELPVAFJOGJ-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)



![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)

![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)
![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)

